Actarit

Description

Properties

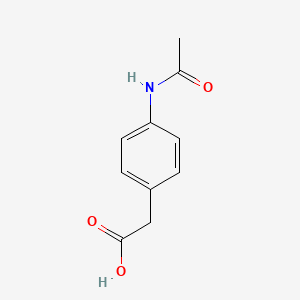

IUPAC Name |

2-(4-acetamidophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROJXXOCABQVEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020020 | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49681618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18699-02-0 | |

| Record name | Actarit | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actarit [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18699-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACTARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacology and Toxicology of Actarit

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

Introduction

Actarit, also known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed in Japan for the treatment of rheumatoid arthritis (RA).[1] It exhibits anti-inflammatory and immunomodulatory properties, aiming to alleviate the symptoms of RA and potentially slow disease progression.[1] While its precise mechanism of action is not fully elucidated, research suggests that this compound modulates the immune system by influencing T-cell and macrophage activity and reducing the production of pro-inflammatory mediators.[1][2] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound.

Pharmacology

Mechanism of Action

This compound's therapeutic effects in rheumatoid arthritis are believed to stem from its ability to modulate multiple aspects of the immune response.[1][2] The primary mechanisms include the regulation of immune cells and the suppression of inflammatory mediators.

1. Modulation of T-Cell and Macrophage Function:

-

T-Cell Inhibition: this compound has been shown to inhibit the proliferation of T-lymphocytes, which are key drivers of the autoimmune response in rheumatoid arthritis.[3] It appears to down-regulate the activation of T-cells, thereby reducing their capacity to perpetuate inflammation within the joints.[2]

-

Macrophage Modulation: this compound also influences the behavior of macrophages, another critical immune cell in RA pathogenesis. It is thought to modulate their activity, leading to a reduction in their pro-inflammatory actions.[2]

2. Inhibition of Pro-inflammatory Cytokines and Mediators:

-

Cytokine Suppression: A significant aspect of this compound's mechanism is the suppression of pro-inflammatory cytokines. It has been demonstrated to reduce the production and activity of key cytokines implicated in RA, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][4] By lowering the levels of these cytokines, this compound helps to mitigate inflammation and its detrimental effects on joint tissues.[1]

-

Nitric Oxide (NO) Reduction: Clinical studies have shown that this compound can reduce serum concentrations of nitric oxide (NO) in patients with early-stage rheumatoid arthritis, which correlates with an improvement in disease activity.[5]

-

Matrix Metalloproteinase (MMP) Inhibition: this compound has been found to suppress the production of matrix metalloproteinase-1 (MMP-1) by synovial cells, which are enzymes that contribute to the degradation of cartilage in affected joints.[4]

3. Inhibition of Carbonic Anhydrase II:

-

This compound is an inhibitor of Carbonic Anhydrase II (CAII) with a reported IC50 of 422 nM.[6][7] The direct contribution of this enzymatic inhibition to its anti-arthritic effects is still under investigation.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to a reduction in the inflammatory cascade and its clinical manifestations in rheumatoid arthritis.

-

Anti-inflammatory Effects: By inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound exerts its anti-inflammatory properties.[3]

-

Immunosuppressive Effects: The modulation of T-cell and macrophage function, coupled with the inhibition of cytokine production, contributes to its overall immunosuppressive effect, which is beneficial in autoimmune conditions like RA.[3]

Pharmacokinetics

-

Absorption: this compound is well-absorbed after oral administration, reaching peak plasma levels within 1-2 hours.[3]

-

Distribution: It has a relatively small volume of distribution, suggesting limited penetration into tissues.[3]

-

Metabolism: this compound undergoes extensive metabolism in the liver, primarily through the CYP1A2 enzyme.[3]

Toxicology

Comprehensive quantitative toxicological data for this compound, such as LD50 values from acute toxicity studies and detailed results from chronic toxicity, genotoxicity, and safety pharmacology studies, are not widely available in the public domain. The following sections outline the types of studies typically conducted for pharmaceuticals and any available information related to this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The Median Lethal Dose (LD50), the dose that is lethal to 50% of the test population, is a common endpoint.

-

Data for this compound: Specific LD50 values for this compound in rodents (mice and rats) were not found in the reviewed literature.

Subchronic and Chronic Toxicity

These studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period (e.g., 28 days, 90 days, or longer).

-

Data for this compound: Detailed reports of subchronic or chronic toxicity studies for this compound were not identified in the public literature.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests often includes:

-

Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

-

In vitro Micronucleus or Chromosomal Aberration Test: To detect chromosomal damage in mammalian cells.

-

In vivo Micronucleus Test: To assess chromosomal damage in a living organism.

-

Data for this compound: Specific results from genotoxicity studies for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes:

-

Central Nervous System (CNS) Assessment: Often evaluated using an Irwin test or a functional observational battery in rodents to detect behavioral and neurological changes.[8][9]

-

Cardiovascular System Assessment: This includes in vitro assays like the hERG assay to assess the potential for QT interval prolongation and in vivo studies in animals like dogs to monitor electrocardiogram (ECG), blood pressure, and heart rate.[1][10]

-

Respiratory System Assessment: Typically involves methods like whole-body or head-out plethysmography in rats to measure respiratory rate and tidal volume.[2][11]

-

Data for this compound: Specific data from safety pharmacology studies on this compound are not available in the public domain.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacological Data

| Parameter | Value | Cell/System | Reference |

|---|---|---|---|

| IC50 (Carbonic Anhydrase II) | 422 nM | Enzyme Assay | [6][7] |

| Therapeutic Concentration (TNF-α and IL-1β reduction) | 10⁻⁵ - 10⁻⁶ M | RA Primary Synovial Cells |[4] |

Table 2: Preclinical Efficacy Data

| Animal Model | Doses Tested | Observed Effects | Reference |

|---|

| Experimental Autoimmune Encephalomyelitis (Rats) | 30, 100, 600 mg/kg | 600 mg/kg delayed onset and reduced severity. |[7] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of anti-arthritic drugs.

Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis resembling human RA.

Detailed Methodology:

-

Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.

-

Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.

-

Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of type II collagen).

-

Booster Immunization (Day 21): A booster injection of 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.

-

Arthritis Assessment: Starting from day 21, mice are examined daily for the onset and severity of arthritis. Clinical scoring is typically performed on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis.

-

Drug Administration: this compound or vehicle control would be administered orally daily, starting from a predetermined time point (e.g., from the day of the booster immunization).

-

Outcome Measures: Efficacy is evaluated by monitoring clinical scores, paw swelling (measured with a caliper), and histological analysis of the joints at the end of the study to assess inflammation, pannus formation, and bone/cartilage erosion.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing an indication of T-cell activation.

Principle: Lymphocytes are cultured in the presence of a mitogen or a specific antigen. The proliferation of the cells is quantified by measuring the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the newly synthesized DNA of dividing cells.

Detailed Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: PBMCs are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in a suitable culture medium.

-

Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence of varying concentrations of this compound or a vehicle control.

-

Incubation: The plate is incubated for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Labeling: During the last 18 hours of incubation, ³H-thymidine (1 µCi/well) is added to each well.

-

Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The results are expressed as counts per minute (CPM) or as a stimulation index (ratio of CPM in stimulated cultures to CPM in unstimulated cultures). The inhibitory effect of this compound is calculated as the percentage of reduction in proliferation compared to the vehicle control.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This is a common method for quantifying the concentration of TNF-α in biological samples such as cell culture supernatants or serum.

Principle: A sandwich ELISA format is typically used. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the capture antibody. A second, detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of TNF-α in the sample.

Detailed Methodology:

-

Plate Coating: A 96-well microplate is coated with a capture antibody against TNF-α and incubated overnight at 4°C.

-

Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.

-

Sample and Standard Incubation: After washing, standards of known TNF-α concentrations and the unknown samples (e.g., cell culture supernatants from synovial cells treated with this compound) are added to the wells. The plate is incubated for 2 hours at room temperature.

-

Detection Antibody Incubation: The plate is washed, and the biotinylated detection antibody is added to each well. The plate is incubated for 1 hour at room temperature.

-

Enzyme Conjugate Incubation: After another wash, streptavidin-HRP conjugate is added to each well, and the plate is incubated for 30 minutes at room temperature.

-

Substrate Addition and Development: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.

-

Stopping the Reaction and Reading: A stop solution is added to each well, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Caption: Proposed mechanism of action of this compound in rheumatoid arthritis.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Caption: Workflow for the Lymphocyte Proliferation Assay.

Conclusion

This compound is a DMARD with a multifaceted mechanism of action that involves the modulation of key immune cells and the suppression of pro-inflammatory mediators central to the pathophysiology of rheumatoid arthritis. While its efficacy in preclinical and clinical settings has been demonstrated, a comprehensive public profile of its quantitative toxicology and safety pharmacology is lacking. Further research and publication of these data are necessary to fully characterize the risk-benefit profile of this compound for drug development professionals and clinicians.

References

- 1. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Respiratory safety pharmacology: concurrent validation of volume, rate, time, flow and ratio variables in conscious male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repeated dose 28-day oral toxicity study in Wistar rats with a mixture of five pesticides often found as residues in food: alphacypermethrin, bromopropylate, carbendazim, chlorpyrifos and mancozeb [hero.epa.gov]

- 5. A repeated dose 28-day oral toxicity study of sodium dehydroacetate (DHA-S) in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Irwin Test [vivotecnia.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]

- 11. Respiratory safety pharmacology: positive control drug responses in Sprague-Dawley rats, Beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Actarit Powder

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a disease-modifying antirheumatic drug (DMARD).[1] The information herein, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action, is intended to support research and development activities.

Core Physicochemical Characteristics

This compound, with the chemical name 4-(Acetylamino)benzeneacetic acid, is an odorless, white to off-white crystalline solid.[2][3][4] Its fundamental properties are crucial for formulation development, quality control, and understanding its behavior in biological systems.

Data Summary

The key physicochemical properties of this compound powder are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₀H₁₁NO₃ | [4][5][6][7] |

| Molecular Weight | 193.20 g/mol | [2][3][4][5][8] |

| CAS Number | 18699-02-0 | [2][6] |

| Appearance | White to off-white crystalline powder | [2][3][4] |

| Melting Point | 173-175 °C | [3][6][8] |

| Predicted pKa | 4.34 ± 0.10 | [9] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [4][8] |

| XLogP3 | 0.8 | [8][10] |

| SMILES | CC(=O)NC1=CC=C(CC(O)=O)C=C1 | [2][6] |

| InChIKey | MROJXXOCABQVEF-UHFFFAOYSA-N | [5] |

Solubility Profile

The solubility of this compound has been evaluated in various solvents, which is a critical parameter for both formulation and bioavailability.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

| Solvent | Solubility | References |

| Methanol | Freely soluble | [3] |

| Ethanol | Soluble (3 mg/mL) | [3][11] |

| DMSO | 20 mg/mL to 55 mg/mL | [4][11] |

| DMF | 20 mg/mL | [11] |

| Acetone | Sparingly soluble | [3] |

| Water | Slightly soluble (>29 µg/mL) | [3][8] |

| Ether | Very slightly soluble | [3] |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [11] |

A study systematically measured this compound's solubility in twelve different solvents from 278.15 K to 318.15 K and found that solubility increased with temperature. The observed solubility trend was: methanol > ethanol > 1-propanol > 2-butanone > 1-butanol > acetone > 2-propanol > acetonitrile > ethyl acetate > water > toluene > cyclohexane.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of key physicochemical parameters.

Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol is based on the established "shake-flask" method for determining thermodynamic solubility, which measures the equilibrium between the solid and dissolved states of a compound.

Objective: To determine the equilibrium solubility of this compound powder in a given solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected solvent of known purity

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Volumetric flasks

-

Centrifuge and/or filters (e.g., 0.45 µm PTFE syringe filters)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound powder to a sealed vial or flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to rest at the constant temperature for a short period to let the undissolved solids settle. To fully separate the solid and liquid phases, centrifuge the samples or filter the supernatant using an appropriate syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the solvent.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry at its λmax (246 nm) or HPLC.[11]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in that solvent at the tested temperature.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.[13][14]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound powder

-

Calibrated pH meter with a combined glass electrode

-

Automated titrator or a burette

-

Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

-

Co-solvent if needed for poorly water-soluble drugs (e.g., methanol-water mixture)[13]

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water or a suitable co-solvent system. The initial concentration should be sufficient for accurate pH measurement.

-

Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the tip of the burette containing the titrant is also submerged.

-

Initial Titration: For an acidic compound like this compound (due to its carboxylic acid group), begin by titrating with a standardized base (e.g., 0.1 M NaOH).[15]

-

Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

-

Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH is observed.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a sigmoid titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative of the titration curve.

Mechanism of Action & Signaling Pathway

This compound is understood to exert its anti-arthritic effects by modulating the immune system.[16][17] Its mechanism involves the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the modulation of T-cell and macrophage activity.[16][18] This action helps to reduce the inflammatory cascade that leads to joint damage in rheumatoid arthritis.[18]

The following diagram illustrates the inhibitory effect of this compound on key inflammatory pathways in a synovial cell.

Caption: Inhibitory pathway of this compound on pro-inflammatory mediators in rheumatoid arthritis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [drugfuture.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. GSRS [precision.fda.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. KEGG DRUG: this compound [kegg.jp]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 18699-02-0 [amp.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 18699-02-0 | Benchchem [benchchem.com]

- 16. What is the mechanism of this compound? [synapse.patsnap.com]

- 17. What is this compound used for? [synapse.patsnap.com]

- 18. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Actarit: A Technical Guide for Basic Research in Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit, chemically known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation and damage.[1][2] Developed in Japan, this compound has demonstrated efficacy in mitigating RA symptoms and slowing disease progression.[1][3] While its precise mechanism of action is not fully elucidated, it is understood to modulate the immune system, making it a valuable tool for basic research into the pathophysiology of autoimmune diseases.[1][4] This guide provides a comprehensive overview of this compound's mechanisms, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its application in a research setting.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted approach that involves the modulation of various components of the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines, modulation of T-cell and macrophage activity, and inhibition of key enzymes involved in the inflammatory cascade.

-

Suppression of Pro-inflammatory Cytokines: A hallmark of autoimmune diseases like RA is the overproduction of pro-inflammatory cytokines. This compound has been shown to reduce the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) by primary synovial cells from patients with RA.[3] It is also thought to decrease the levels of Interleukin-6 (IL-6).[1]

-

Modulation of T-Cell Activity: T-cells play a central role in the pathogenesis of autoimmune diseases. This compound appears to inhibit the over-activation of T-cells, which are responsible for perpetuating the autoimmune attack on the body's own tissues.[1][4] Furthermore, it may promote the production of suppressor T-cells, which help to regulate the immune response and prevent autoimmunity.[2]

-

Influence on Macrophage Function: Macrophages are another key immune cell type involved in the inflammatory process in RA. This compound has been observed to modulate the activity of macrophages, reducing their pro-inflammatory actions.[4]

-

Inhibition of Carbonic Anhydrase II (CAII): Recent research has identified Carbonic Anhydrase II (CAII) as a direct target of this compound.[5][6] This inhibition may contribute to its anti-inflammatory effects.

-

Reduction of Nitric Oxide (NO) Levels: Studies have demonstrated that this compound can significantly reduce serum concentrations of nitric oxide (NO) in RA patients, particularly in the early stages of the disease.[7][8] NO is a pro-inflammatory mediator, and its suppression is associated with improved disease activity.[7][8]

-

Down-regulation of Adhesion Molecules: this compound has been shown to down-regulate the expression of adhesion molecules such as CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cells.[3] This action can inhibit the adhesion of lymphocytes to synovial cells, thereby reducing inflammation in the joints.[3]

-

Suppression of Matrix Metalloproteinase (MMP) Production: this compound can suppress the production of Matrix Metalloproteinase-1 (MMP-1) by primary synovial cells.[3] MMPs are enzymes that contribute to the degradation of cartilage and bone in RA.

Signaling Pathways

The immunomodulatory effects of this compound are mediated through its influence on several intracellular signaling pathways. While the complete picture is still emerging, current evidence suggests that this compound interferes with signaling cascades that lead to the production of pro-inflammatory mediators. The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a critical signaling route for many cytokines implicated in autoimmune diseases.[9][10][11] By reducing the levels of cytokines like IL-6, this compound likely dampens the activation of the JAK/STAT pathway, leading to decreased transcription of inflammatory genes.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. apollopharmacy.in [apollopharmacy.in]

- 3. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis [ouci.dntb.gov.ua]

- 6. medchemexpress.com [medchemexpress.com]

- 7. clinexprheumatol.org [clinexprheumatol.org]

- 8. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-inflammatory Properties of Actarit

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actarit, known chemically as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed for the management of rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy is rooted in a multi-faceted anti-inflammatory profile, which has been characterized through numerous in vitro studies. This document provides a comprehensive technical overview of the core anti-inflammatory mechanisms of this compound demonstrated in vitro. It details the experimental protocols used to elucidate these properties, presents quantitative data in a structured format, and visualizes key pathways and workflows. The primary mechanisms discussed include the suppression of pro-inflammatory cytokines and chemokines, modulation of T-cell activity, inhibition of matrix-degrading enzymes, and downregulation of cellular adhesion molecules.

Core Anti-inflammatory Mechanisms of this compound In Vitro

This compound exerts its anti-inflammatory effects through several key mechanisms at the cellular level. It primarily targets synovial cells, which are central to the pathogenesis of rheumatoid arthritis, as well as immune cells like T-lymphocytes.

Inhibition of Pro-inflammatory Cytokine Production

A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of key pro-inflammatory cytokines that drive the inflammatory cascade in RA.

-

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): In vitro studies have shown that this compound significantly reduces the spontaneous secretion of TNF-α and IL-1β from primary synovial cells isolated from RA patients.[1] This effect is observed at therapeutic concentrations.

-

Interleukin-6 (IL-6): While direct inhibition of IL-6 by this compound is noted, the broader mechanism is believed to involve the modulation of the immune system to reduce the levels of various pro-inflammatory cytokines, including IL-6.[2]

Suppression of Matrix Metalloproteinase (MMP) Production

This compound helps in preventing the degradation of joint cartilage by inhibiting the production of MMPs.

-

MMP-1 (Collagenase): Treatment of RA primary synovial cells with this compound has been shown to suppress the production of MMP-1, an enzyme responsible for breaking down collagen in the extracellular matrix.[1]

Downregulation of Adhesion Molecule Expression

The migration and interaction of inflammatory cells within the synovium are critical to RA pathology. This compound interferes with this process by reducing the expression of key adhesion molecules.

-

ICAM-1 and CD44: On fibroblast-like synovial cells, this compound downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and CD44.[1]

-

VLA-4: On macrophage-like synovial cells, this compound reduces the expression of Very Late Antigen 4 (VLA-4).[1] This combined action inhibits the adhesion of lymphocytes to synovial cells, thereby reducing cell-cell interactions that perpetuate inflammation.[1]

Modulation of T-Cell Activity

This compound is understood to modulate the immune response by altering the function of T-cells, which are central players in the autoimmune processes of RA.[2] It is thought to improve the production of suppressor T-cells, which help prevent the immune system from attacking the body's own tissues.

Inhibition of Nitric Oxide (NO) Production

Elevated levels of nitric oxide are associated with inflammation and tissue damage in RA. Clinical studies with in vitro measurements have demonstrated that this compound treatment leads to a significant reduction in serum NO concentrations, which correlates with improved disease activity.[3][4]

Inhibition of Carbonic Anhydrase II (CAII)

A more recently identified mechanism is the inhibition of Carbonic Anhydrase II (CAII). In vitro assays have confirmed that this compound acts as a potent, concentration-dependent inhibitor of CAII activity.[5] This finding suggests a novel aspect of its mechanism of action that could be relevant to its anti-RA effects.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

| Cytokine | Cell Type | This compound Concentration | Result | Reference |

|---|---|---|---|---|

| TNF-α | RA Primary Synovial Cells | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion | [1] |

| IL-1β | RA Primary Synovial Cells | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion |[1] |

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production

| MMP | Cell Type | This compound Concentration | Result | Reference |

|---|

| MMP-1 | RA Primary Synovial Cells | 10⁻⁴ - 10⁻⁷ M | Suppression of production |[1] |

Table 3: Effect of this compound on Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | Result | Reference |

|---|---|---|---|

| CD44 | Fibroblast-like Synovial Cells | Downregulation of expression | [1] |

| ICAM-1 | Fibroblast-like Synovial Cells | Downregulation of expression | [1] |

| VLA-4 | CD14+ Macrophage-like Synovial Cells | Downregulation of expression |[1] |

Table 4: Inhibitory Activity of this compound on Carbonic Anhydrase II (CAII)

| Target Enzyme | Assay Type | Result (IC₅₀) | Reference |

|---|

| Carbonic Anhydrase II | In vitro enzyme inhibition | 422 nM |[5] |

Detailed Experimental Protocols

Synovial Cell Culture and Cytokine/MMP Analysis

-

Objective: To determine the effect of this compound on pro-inflammatory cytokine and MMP production by synovial cells from RA patients.

-

Cell Isolation and Culture:

-

Synovial tissues are obtained from RA patients undergoing joint surgery.

-

Tissues are minced and digested with an enzyme cocktail (e.g., collagenase, DNase) to isolate primary synovial cells.

-

Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

-

This compound Treatment:

-

RA primary synovial cells are seeded in culture plates.

-

After adherence, cells are co-cultured with this compound at a range of concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M) for a specified period (e.g., 24-48 hours).[1]

-

-

Analysis:

-

Cytokine Measurement: Supernatants from the cell cultures are collected. The concentrations of TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

-

MMP Measurement: The production of MMP-1 in the culture supernatants is also measured by ELISA.

-

mRNA Analysis: To measure effects on gene expression, RNA is extracted from the cells, and levels of TNF-α, IL-1β, and MMP-1 mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).[1]

-

Flow Cytometry for Adhesion Molecule Expression

-

Objective: To analyze the effect of this compound on the surface expression of adhesion molecules on synovial cells.

-

Cell Culture and Treatment:

-

Fibroblast-like and macrophage-like synovial cell lines are cultured.

-

Cells are treated with various concentrations of this compound as described in the protocol above.

-

-

Immunofluorescence Staining and Flow Cytometry:

-

After treatment, cells are harvested.

-

Cells are incubated with fluorescently-labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4.

-

The intensity of fluorescence, corresponding to the level of adhesion molecule expression on the cell surface, is measured using a flow cytometer.[1]

-

Carbonic Anhydrase II (CAII) Inhibition Assay

-

Objective: To quantitatively evaluate the inhibitory effect of this compound on CAII activity.

-

Protocol:

-

A standard in vitro CAII inhibition assay is performed. This typically involves measuring the esterase activity of purified CAII.

-

The enzyme is incubated with a substrate (e.g., p-nitrophenyl acetate) that produces a colored product upon cleavage.

-

This compound is added at various concentrations to determine its effect on the rate of the enzymatic reaction.

-

The absorbance of the colored product is measured spectrophotometrically over time.

-

The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from the dose-response curve.[5]

-

Visualizing Pathways and Workflows

Diagrams

Conclusion

The in vitro evidence provides a strong foundation for understanding the anti-inflammatory and disease-modifying effects of this compound. Its ability to concurrently inhibit multiple key pathological processes—including the production of inflammatory cytokines, the expression of adhesion molecules, and the activity of matrix-degrading enzymes—highlights its role as a multi-target agent in the treatment of rheumatoid arthritis. The identification of its inhibitory action on Carbonic Anhydrase II opens new avenues for research into its complete mechanism of action. These findings validate its clinical use and support further investigation into its therapeutic potential for RA and other inflammatory conditions.

References

- 1. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. clinexprheumatol.org [clinexprheumatol.org]

- 4. Clinical effects of this compound in rheumatoid arthritis: improvement of early disease activity mediated by reduction of serum concentrations of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Additive combination of this compound and methotrexate in the treatment of refractory rheumatoid arthritis [ouci.dntb.gov.ua]

Actarit as a Carbonic Anhydrase II (CAII) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has been traditionally used in the management of rheumatoid arthritis (RA).[1][2] While its mechanism of action has historically been attributed to the modulation of the immune system, recent advancements in computational pharmacology and subsequent in vitro validation have identified a novel molecular target: Carbonic Anhydrase II (CAII).[3][4] This guide provides an in-depth technical overview of this compound's function as a CAII inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes.

Introduction to this compound and its Novel Target

This compound, chemically known as 4-acetylaminophenylacetic acid, is an orally administered drug primarily prescribed for the treatment of rheumatoid arthritis.[1][5] Its therapeutic effects have been associated with the suppression of inflammatory cytokines and the modulation of T-cell activity.[1] However, the precise molecular mechanisms underpinning these effects have not been fully elucidated.[1]

A significant breakthrough in understanding this compound's pharmacology came from an in silico target prediction study that identified Carbonic Anhydrase II (CAII) as a high-probability target.[3][4] This prediction was subsequently confirmed through in vitro enzymatic assays, establishing this compound as a potent inhibitor of CAII.[3][4][6] This discovery opens new avenues for re-examining this compound's role in rheumatoid arthritis from the perspective of CAII inhibition and suggests potential for its repositioning for other medical conditions linked to CAII activity.[3][4][6][7]

Quantitative Analysis of CAII Inhibition

The inhibitory potency of this compound against human Carbonic Anhydrase II was determined experimentally, yielding a submicromolar IC50 value. This quantitative data is crucial for understanding the drug's affinity for its target and for comparative analysis with other known CAII inhibitors.

| Compound | Target Enzyme | IC50 Value |

| This compound | Human Carbonic Anhydrase II (CAII) | 422 nM[3][4][5][6][7][8][9][10][11] |

Experimental Protocols

The identification and validation of this compound as a CAII inhibitor involved a multi-step process, beginning with computational screening and culminating in experimental verification.

In Silico Target Prediction

The initial identification of CAII as a potential target for this compound was achieved using a ligand-centric, chemical similarity-based computational method.[3][4][6][7]

-

Methodology: The MolTarPred software was utilized for this analysis. This tool predicts potential protein targets for a given small molecule by comparing its chemical structure to a database of known ligands with established biological activities. The prediction is based on the principle that structurally similar molecules are likely to bind to similar protein targets.

-

Prediction for this compound: In the case of this compound, the in silico screening ranked Carbonic Anhydrase II as a top potential target with a high confidence score.[4][6]

In Vitro Carbonic Anhydrase II Inhibition Assay

To validate the computational prediction, an in vitro enzymatic assay was performed to quantify the inhibitory effect of this compound on CAII activity. While the precise protocol used in the initial discovery is not detailed in the available literature, a representative colorimetric assay for CAII inhibition is described below. This method is based on the esterase activity of CAII.

-

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically at approximately 400-415 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. An inhibitor will decrease this rate.

-

Materials:

-

Human Carbonic Anhydrase II (purified enzyme)

-

This compound (test compound)

-

p-Nitrophenyl acetate (pNPA, substrate)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

96-well microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CAII in Tris-HCl buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.

-

Prepare a stock solution of pNPA in a water-miscible solvent like acetonitrile.

-

-

Assay Setup:

-

In a 96-well plate, add the Tris-HCl buffer.

-

Add a small volume of the this compound dilutions to the appropriate wells. Include a control well with solvent only (no inhibitor).

-

Add the CAII enzyme solution to all wells except for a blank control.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction and Measurement:

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 415 nm).

-

Measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CAII activity.[10]

-

-

Visualizing the Workflow and Proposed Mechanism

Graphviz diagrams are provided to illustrate the logical flow of the research and the proposed mechanism of action for this compound as a CAII inhibitor.

Experimental Workflow

Caption: Workflow for the identification and validation of this compound as a CAII inhibitor.

Proposed Signaling Pathway in Rheumatoid Arthritis

The inhibition of CAII by this compound may contribute to its anti-rheumatic effects. While the exact pathway is still under investigation, a plausible mechanism involves the modulation of the inflammatory environment within the synovium. Studies have noted increased CA2 expression in osteoarthritic chondrocytes and the presence of CAII autoantibodies in RA patients, suggesting a role for this enzyme in joint pathology.[3]

Caption: Proposed mechanism of this compound's action in rheumatoid arthritis via CAII inhibition.

X-Ray Crystallography

As of the latest available data, a co-crystal structure of this compound in complex with Carbonic Anhydrase II has not been publicly released. The determination of such a structure would be invaluable for elucidating the precise binding mode of this compound within the active site of CAII, providing a structural basis for its inhibitory activity and guiding future drug design efforts. While the crystal structure of this compound alone has been determined, the specific interactions with its target enzyme remain an area for future research.

Conclusion and Future Directions

The identification and validation of this compound as a potent inhibitor of Carbonic Anhydrase II represents a significant advancement in the understanding of this established anti-rheumatic drug.[3][4] This new-found mechanism of action provides a fresh perspective on its therapeutic effects in rheumatoid arthritis and suggests that its clinical benefits may be, at least in part, mediated through the modulation of CAII activity.

This discovery has several important implications for future research and drug development:

-

Elucidation of Anti-Rheumatic Mechanism: Further studies are warranted to precisely delineate the downstream signaling pathways affected by CAII inhibition in the context of synovial inflammation and joint degradation.

-

Drug Repositioning: Given the involvement of CAII in a variety of physiological processes, the confirmed inhibitory activity of this compound suggests its potential for repositioning to treat other CAII-associated conditions, such as certain types of cancer, glaucoma, and neurological disorders.[3][4][6][7]

-

Structure-Based Drug Design: The determination of the co-crystal structure of this compound and CAII would enable detailed analysis of their interaction, facilitating the design of novel, more potent, and selective CAII inhibitors.

References

- 1. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of carbonic anhydrases and membrane channels of synoviocytes in inflamed joints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase 2 is important for articular chondrocyte function and metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug this compound [repository.cam.ac.uk]

- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 6. Structural study of X-ray induced activation of carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structure of Carbonic Anhydrase II in Complex with an Activating Ligand: Implications in Neuronal Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Understanding the Pathogenesis of Rheumatoid Arthritis: New Treatment Strategies [mdpi.com]

- 10. Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbonic anhydrase II autoantibody and oxidative stress in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Cytokine Inhibition by Actarit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA). Its therapeutic effects are largely attributed to its ability to modulate the immune system and suppress the production of pro-inflammatory cytokines.[1] This document provides detailed application notes and protocols for in vitro assays designed to evaluate the inhibitory effects of this compound on key cytokines implicated in RA pathogenesis, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Mechanism of Action Overview

This compound is understood to exert its anti-inflammatory effects by downregulating the production of pivotal pro-inflammatory cytokines.[1] In the context of rheumatoid arthritis, an autoimmune condition characterized by chronic inflammation of the joints, cytokines such as TNF-α, IL-1β, and IL-6 are key mediators of the inflammatory cascade, leading to synovitis, cartilage degradation, and bone erosion. This compound's ability to reduce the secretion of these cytokines from immune and synovial cells is a cornerstone of its therapeutic action. While the precise intracellular signaling pathways modulated by this compound to achieve this effect are not fully elucidated, it is known to act on synovial cells to inhibit the production of these inflammatory mediators.[1]

Data Presentation: Quantitative Inhibition of Cytokine Production by this compound

The following table summarizes the available quantitative data on the in vitro inhibitory effects of this compound on pro-inflammatory cytokine production.

| Cytokine | Cell Type | Stimulation | This compound Concentration | Observed Effect | Reference |

| TNF-α | Primary Synovial Cells (from RA patients) | Spontaneous secretion | 10⁻⁵ M - 10⁻⁶ M | Reduction in secretion | [1] |

| IL-1β | Primary Synovial Cells (from RA patients) | Spontaneous secretion | 10⁻⁵ M - 10⁻⁶ M | Reduction in secretion | [1] |

| IL-6 | - | - | - | No specific in vitro quantitative data on direct inhibition by this compound was identified in the reviewed literature. |

Experimental Protocols

Protocol 1: Inhibition of Spontaneous Cytokine Production in Primary Human Fibroblast-Like Synoviocytes (FLS) from RA Patients

This protocol is designed to assess the effect of this compound on the spontaneous production of TNF-α and IL-1β by FLS isolated from patients with rheumatoid arthritis.

Materials:

-

Primary Human Fibroblast-Like Synoviocytes from RA patients

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

Human TNF-α and IL-1β ELISA kits

Procedure:

-

Cell Culture: Culture primary human FLS from RA patients in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Once confluent, detach the cells using Trypsin-EDTA and seed them in 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to final concentrations ranging from 10⁻⁷ M to 10⁻⁴ M. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant from each well.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the vehicle control.

Protocol 2: Inhibition of LPS-Induced Cytokine Production in a Macrophage Cell Line (e.g., RAW 264.7)

This protocol outlines a method to evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α, IL-1β, and IL-6 in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and antibiotics

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

PBS

-

96-well cell culture plates

-

Murine TNF-α, IL-1β, and IL-6 ELISA kits

-

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment with this compound: Prepare dilutions of this compound in culture medium. Remove the existing medium and add the medium containing various concentrations of this compound to the cells. Include a vehicle control. Incubate for 2 hours.

-

LPS Stimulation: Prepare a solution of LPS in culture medium. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: Centrifuge the plates and collect the supernatants as described in Protocol 1.

-

Cytokine Quantification: Determine the concentrations of murine TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits.

-

Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity of this compound.

-

Data Analysis: Normalize the cytokine production to the LPS-stimulated control and calculate the dose-dependent inhibition by this compound.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways in Cytokine Production

The production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in synovial cells is regulated by complex intracellular signaling cascades. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular target of this compound within these pathways is not definitively established, it is hypothesized to interfere with one or more upstream signaling events, leading to a reduction in the transcription and translation of these cytokine genes.

Caption: General signaling pathways leading to cytokine production.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

The following diagram illustrates the general workflow for conducting an in vitro assay to determine the cytokine inhibitory potential of this compound.

Caption: Workflow for this compound cytokine inhibition assay.

Logical Relationship of this compound's Action

This diagram depicts the logical flow of how this compound is understood to function in mitigating inflammation in rheumatoid arthritis at a cellular level.

Caption: this compound's mechanism in RA inflammation.

References

Application Notes and Protocols for Dissolving Actarit in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) developed for the treatment of rheumatoid arthritis.[1] For in vitro studies investigating its mechanism of action and therapeutic potential, proper dissolution and preparation of this compound is crucial for accurate and reproducible results. These application notes provide detailed protocols for dissolving this compound for cell culture experiments, along with a summary of its solubility in common laboratory solvents and a diagram of its putative signaling pathway.

Data Presentation: Solubility of this compound

This compound exhibits varying solubility in different solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is critical to use anhydrous or newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2]

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[3] | Recommended for preparing high-concentration stock solutions. Use of newly opened, anhydrous DMSO is highly advised.[2] |

| Dimethylformamide (DMF) | 20 mg/mL[3] | An alternative to DMSO for stock solution preparation. |

| Ethanol | 3 mg/mL[3] | Lower solubility compared to DMSO and DMF. |

| DMSO:PBS (pH 7.2) (1:9) | 0.1 mg/mL[3] | Demonstrates the low solubility of this compound in aqueous solutions, necessitating a stock solution in a stronger solvent. |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Optional: Water bath or heat block

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations.

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, you will need 19.32 mg of this compound for every 1 mL of DMSO.

-

Dissolving in DMSO:

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, gentle warming in a 37°C water bath or heat block for 5-10 minutes can be applied. Intermittent vortexing during warming is recommended.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

-

Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution.

-

Final Dilution:

-

Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel. For example, to treat cells in 10 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 100 mM stock solution.

-

Add the calculated volume of the this compound solution to the pre-warmed cell culture medium.

-

Mix gently by swirling the culture vessel or by pipetting up and down.

-

-

Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated cultures.

-

Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂). In studies with rheumatoid arthritis synovial cells, therapeutic concentrations of this compound have been shown to be in the range of 10⁻⁵ to 10⁻⁶ M.[4]

Mandatory Visualization

Signaling Pathway of this compound in Rheumatoid Arthritis

The following diagram illustrates the proposed mechanism of action of this compound in the context of rheumatoid arthritis, highlighting its inhibitory effects on pro-inflammatory signaling cascades.

References

- 1. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Effects of this compound on synovial cell functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Actarit in Murine Models: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Actarit (4-acetylaminophenylacetic acid), an immunomodulatory drug, in various mouse models of autoimmune disease, particularly those mimicking rheumatoid arthritis. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is understood to exert its therapeutic effects by modulating the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Additionally, this compound has been shown to inhibit the activation of T-cells and modulate the activity of macrophages, both of which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Data Summary: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data on this compound dosage and administration compiled from preclinical studies in mouse models of arthritis.

Table 1: this compound Dosage in Collagen-Induced Arthritis (CIA) Mouse Model

| Mouse Strain | Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Treatment Duration | Observed Effects | Reference |

| DBA/1J | Oral | 0.1 - 100 | Once daily | 35 days | Dose-dependent reduction in arthritis score and hind paw swelling.[2] | Fujisawa et al. |

Table 2: this compound Dosage in Spontaneous Autoimmune Arthritis Mouse Model

| Mouse Strain | Administration Route | Dosage Range (mg/kg/day) | Dosing Frequency | Treatment Duration | Observed Effects | Reference |

| MRL/lpr | Oral | 0.1 - 3 | Once daily | 12 weeks | Dose-dependent reduction in total arthritic score.[2] | Fujisawa et al. |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This model is a widely used preclinical model for rheumatoid arthritis, characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction.

a. Induction of CIA:

-

Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a subcutaneous injection of the emulsion at the base of the tail of male DBA/1J mice (8-10 weeks old).

-

Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection of the emulsion at the base of the tail.

b. This compound Administration (Oral Gavage):

-

Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Dosage and Administration: Beginning on the day of the first immunization (Day 0), administer this compound orally once daily for 35 consecutive days. The recommended dose range for exploratory studies is 0.1 to 100 mg/kg.

-

Control Group: Administer the vehicle alone to the control group of mice following the same schedule.

c. Assessment of Arthritis:

-

Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum score per mouse is 16.

-

Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper at regular intervals to quantify swelling.

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial inflammation, cartilage erosion, and bone destruction.

Spontaneous Arthritis in MRL/lpr Mice

MRL/lpr mice spontaneously develop a systemic autoimmune disease with features resembling human lupus and rheumatoid arthritis, including synovitis and joint destruction.

a. Animal Model:

-

Use MRL/lpr mice, which typically begin to show signs of arthritis around 8-12 weeks of age.

b. This compound Administration (Oral Gavage):

-

Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle.

-

Dosage and Administration: Begin treatment at 8 weeks of age. Administer this compound orally once daily for 12 weeks. A suggested effective dose range is 0.1 to 3 mg/kg.[2]

-

Control Group: Administer the vehicle alone to the control group of mice.

c. Assessment of Arthritis:

-

Clinical Scoring: Monitor and score the severity of arthritis in the paws weekly.

-

Histopathological Analysis: At the termination of the experiment, perform histological analysis of the joint tissues to evaluate the extent of synovitis and joint damage.

Visualizations

Caption: this compound's immunomodulatory signaling pathway.

Caption: Experimental workflow for this compound in a CIA mouse model.

References

Determining the Optimal In Vivo Treatment Duration of Actarit: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA) by modulating the immune system.[1] A critical aspect of its therapeutic application is the determination of the optimal treatment duration to maximize efficacy while ensuring patient safety. This document provides a comprehensive overview of the current knowledge on this compound's treatment duration in both clinical and preclinical settings. It also furnishes detailed protocols for researchers to design and execute in vivo studies aimed at defining the optimal therapeutic window for this compound in animal models of arthritis.

Introduction

This compound exerts its therapeutic effects by suppressing the activity of T-cells and reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] While clinical studies have explored specific treatment regimens, the optimal duration of this compound administration for achieving sustained remission and preventing disease progression remains an area of active investigation. These application notes and protocols are intended to serve as a guide for researchers in designing and conducting in vivo experiments to elucidate the dose-response and duration-response relationships of this compound.

Current Knowledge on this compound Treatment Duration

Published data from clinical and preclinical studies provide a foundation for understanding the therapeutic window of this compound. The following tables summarize the quantitative data from these studies.

Table 1: Summary of this compound Treatment Duration in Human Clinical Trials for Rheumatoid Arthritis

| Study Population | This compound Dose | Treatment Duration | Key Efficacy Outcomes | Safety and Tolerability | Reference |

| Patients with early-stage RA (stages I and II) | Not specified | 24 weeks | Significant improvement in morning stiffness, number of tender and swollen joints, grip strength, pain score, mHAQ, ESR, CRP, and Lansbury index.[2] | Not detailed | [2] |

| Patients with advanced-stage RA (stages III and IV) | Not specified | 24 weeks | No significant improvement in morning stiffness, pain score, ESR, or CRP.[2] | Not detailed | [2] |